{2,2-Dimethyl-3-[(oxan-4-yl)amino]propyl}dimethylamine
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Overview
Description
{2,2-Dimethyl-3-[(oxan-4-yl)amino]propyl}dimethylamine is an organic compound with the molecular formula C12H26N2O. It is a tertiary amine, characterized by the presence of a dimethylamino group and an oxan-4-ylamino group attached to a propyl chain. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {2,2-Dimethyl-3-[(oxan-4-yl)amino]propyl}dimethylamine typically involves the reaction of 2,2-dimethylpropylamine with oxan-4-ylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane or ethanol, and a catalyst, such as palladium on carbon. The reaction mixture is stirred at room temperature for several hours until the desired product is obtained.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes. These processes involve the use of automated reactors that allow for precise control of reaction parameters, such as temperature, pressure, and flow rate. The use of continuous flow processes ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
{2,2-Dimethyl-3-[(oxan-4-yl)amino]propyl}dimethylamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions with halides or other electrophiles to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Alkyl halides, acyl chlorides; reactions are conducted in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of secondary and tertiary amines.
Substitution: Formation of alkylated or acylated derivatives.
Scientific Research Applications
{2,2-Dimethyl-3-[(oxan-4-yl)amino]propyl}dimethylamine has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe and in enzyme inhibition studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of {2,2-Dimethyl-3-[(oxan-4-yl)amino]propyl}dimethylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and affecting metabolic pathways. In biological systems, it may also interact with cell membranes, altering their permeability and function.
Comparison with Similar Compounds
Similar Compounds
2,2-Dimethylpropylamine: A primary amine with similar structural features but lacking the oxan-4-ylamino group.
Oxan-4-ylamine: Contains the oxan-4-ylamino group but lacks the dimethylamino group.
N,N-Dimethylpropylamine: A tertiary amine with a similar dimethylamino group but different alkyl chain structure.
Uniqueness
{2,2-Dimethyl-3-[(oxan-4-yl)amino]propyl}dimethylamine is unique due to the presence of both the dimethylamino and oxan-4-ylamino groups, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C12H26N2O |
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Molecular Weight |
214.35 g/mol |
IUPAC Name |
N,N,2,2-tetramethyl-N'-(oxan-4-yl)propane-1,3-diamine |
InChI |
InChI=1S/C12H26N2O/c1-12(2,10-14(3)4)9-13-11-5-7-15-8-6-11/h11,13H,5-10H2,1-4H3 |
InChI Key |
NCURRLCGGXRRDJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CNC1CCOCC1)CN(C)C |
Origin of Product |
United States |
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